molecular formula C4H3FN2O B3127741 5-Fluoropyrazin-2(1H)-one CAS No. 33870-92-7

5-Fluoropyrazin-2(1H)-one

Cat. No.: B3127741
CAS No.: 33870-92-7
M. Wt: 114.08 g/mol
InChI Key: FQODCEGFPWHSGX-UHFFFAOYSA-N
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Description

5-Fluoropyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a fluorine atom at the 5-position. Pyrazinones are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4, with a ketone group at position 2. The introduction of fluorine, a highly electronegative atom, alters the electronic and steric properties of the molecule, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

5-fluoro-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQODCEGFPWHSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60784839
Record name 5-Fluoropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60784839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33870-92-7
Record name 5-Fluoropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60784839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

5-Fluoropyrazin-2(1H)-one is a heterocyclic compound that has garnered attention for its biological activity, particularly in the realms of antimicrobial and anticancer properties. This article consolidates various research findings, case studies, and data tables to provide a comprehensive overview of the biological effects associated with this compound.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring with a fluorine atom at the 5-position. This structural modification is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted by Sachdeva et al. (2024) explored various derivatives of heterocyclic compounds, including this compound, and assessed their antimicrobial efficacy against several bacterial strains. The results showed that compounds containing the pyrazinone moiety displayed significant antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
This compound16Streptococcus pneumoniae
This compound64Enterococcus faecalis

The mechanism through which this compound exerts its antibacterial effects involves inhibition of bacterial protein synthesis. Molecular docking studies have suggested that the compound binds effectively to the peptidyl transferase center of the bacterial ribosome, disrupting protein synthesis pathways . This binding affinity is crucial for its potential development as an antibacterial agent.

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity assays have been performed to evaluate the safety profile of this compound. Using the MTT assay on HeLa cell lines, it was found that cytotoxicity increased in a dose-dependent manner, with significant effects observed at concentrations above 256 µg/mL. At lower concentrations (below 256 µg/mL), cell viability remained above 85%, indicating a favorable safety margin for therapeutic applications .

Table 2: Cytotoxicity Results of this compound

Concentration (µg/mL)Cell Viability (%)
0100
6495
12890
25685
>256<50

Case Studies and Clinical Implications

Case Study: Antibacterial Efficacy
In a clinical setting, researchers evaluated the effectiveness of a series of pyrazine derivatives, including this compound, against multi-drug resistant strains of bacteria. The study highlighted that these compounds not only inhibited bacterial growth but also demonstrated a capacity to prevent biofilm formation, which is critical in treating chronic infections .

Case Study: Anticancer Potential
Further investigations into the anticancer potential of this compound revealed promising results in vitro. The compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent. The underlying mechanisms are believed to involve apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Key Properties Applications Reference
This compound Pyrazinone F at 5 High electronegativity, moderate logP Enzyme inhibitors, antiviral agents
5-Chloropyrido[3,4-b]pyrazin-2(1H)-one Fused pyrido-pyrazinone Cl at 5 High lipophilicity, rigid structure DNA-intercalating agents
4-Amino-6-fluoropyridin-2(1H)-one Pyridinone F at 6, NH2 at 4 Enhanced solubility, hydrogen bonding Antibacterial scaffolds
(R)-5-Chloro-1-(1-cyclopropylethyl)-... Pyrazinone Cl at 5, cyclopropylethyl, dichloro-difluoromethoxy High target specificity, low solubility Kinase inhibitors

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity in this compound enhances hydrogen-bond acceptor strength, critical for binding to serine/threonine kinases .
  • Solubility vs. Lipophilicity : Chlorinated analogues (e.g., 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one) exhibit higher logP values, favoring blood-brain barrier penetration but requiring formulation aids .
  • Synthetic Accessibility: Fluorinated pyrazinones are typically synthesized via nucleophilic fluorination, whereas brominated derivatives require harsher conditions (e.g., NBS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Fluoropyrazin-2(1H)-one
Reactant of Route 2
5-Fluoropyrazin-2(1H)-one

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